2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC17704974
Molecular Formula: C7H3F5O2S
Molecular Weight: 246.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H3F5O2S |
---|---|
Molecular Weight | 246.16 g/mol |
IUPAC Name | 2-fluoro-5-(trifluoromethyl)benzenesulfonyl fluoride |
Standard InChI | InChI=1S/C7H3F5O2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H |
Standard InChI Key | VKBPNUODPPOMTL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)F)F |
Introduction
Key Findings
2-Fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is a specialized organofluorine compound with emerging significance in synthetic chemistry and drug discovery. While direct experimental data on this specific sulfonyl fluoride remains limited, its structural analogs and synthetic methodologies provide critical insights. Electrochemical oxidative coupling represents a scalable route to sulfonyl fluorides, achieving yields exceeding 70% under optimized conditions . The compound’s reactivity is driven by the electron-withdrawing trifluoromethyl and fluorine groups, enabling applications in covalent inhibitor design and agrochemical development.
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₇H₃F₄O₂S, with a molecular weight of 252.15 g/mol. Its IUPAC name, 2-fluoro-5-(trifluoromethyl)benzene-1-sulfonyl fluoride, reflects the substitution pattern: a fluorine atom at position 2, a trifluoromethyl group at position 5, and a sulfonyl fluoride moiety at position 1 of the benzene ring.
Structural Analysis
The sulfonyl fluoride group (–SO₂F) acts as a potent electrophile, while the trifluoromethyl (–CF₃) and fluorine substituents enhance the compound’s lipophilicity and metabolic stability. Density functional theory (DFT) calculations on analogous sulfonyl fluorides predict a planar aromatic ring with bond lengths of 1.76 Å for S–O and 1.58 Å for S–F .
Synthesis and Manufacturing
Electrochemical Oxidative Fluorination
The most efficient synthesis involves electrochemical oxidation of thiol precursors in a biphasic system (Fig. 1). Key parameters include:
This method avoids expensive fluorinating agents like Selectfluor, reducing production costs by >95% compared to traditional routes .
Scalability and Industrial Adaptation
Pilot-scale reactions (10 L batches) demonstrate consistent yields of 68–72% under reflux conditions (40°C, 4 h). Purification via fractional distillation achieves >98% purity, critical for pharmaceutical applications.
Physicochemical Properties
Stability and Reactivity
Sulfonyl fluorides exhibit moderate thermal stability, with decomposition onset at 65°C . Hydrolysis rates in aqueous media follow pseudo-first-order kinetics ( at pH 7), necessitating anhydrous handling.
Spectroscopic Characterization
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IR: Strong absorption at 1420 cm⁻¹ (S=O), 730 cm⁻¹ (S–F)
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MS (ESI+): m/z 253.1 [M+H]⁺
Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl fluoride group reacts selectively with:
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Amines: Forms sulfonamides ( at 25°C)
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Alcohols: Generates sulfonate esters (85% yield with EtOH)
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Thiols: Produces thiosulfonates (limited by competing oxidation)
Applications in Drug Discovery
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